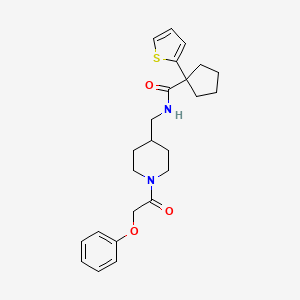
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a useful research compound. Its molecular formula is C24H30N2O3S and its molecular weight is 426.58. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Activité Biologique
N-((1-(2-phenoxyacetyl)piperidin-4-yl)methyl)-1-(thiophen-2-yl)cyclopentanecarboxamide is a complex organic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews its structural characteristics, synthesis, and biological effects based on available research.
Structural Characteristics
The compound has the following molecular formula:
| Property | Details |
|---|---|
| Common Name | This compound |
| CAS Number | 1235291-62-9 |
| Molecular Weight | 426.6 g/mol |
| Molecular Formula | C₁₈H₂₃N₂O₃S |
The structure features a piperidine ring, a phenoxyacetyl group, and a thiophene moiety, which are critical for its biological interactions.
Synthesis
The synthesis of this compound typically involves several steps, including the formation of the piperidine ring and subsequent modifications to introduce the phenoxyacetyl and thiophene groups. The synthetic pathway often employs various reagents such as oxidizing agents and nucleophiles under controlled conditions to ensure high yield and purity .
The biological activity of this compound is attributed to its interaction with specific molecular targets in biological systems. These interactions can modulate enzyme activity, receptor binding, or other cellular processes, leading to various pharmacological effects.
Pharmacological Effects
Research indicates that compounds with similar structures exhibit a range of biological activities, including:
- Anti-inflammatory Properties : The presence of the thiophene ring may enhance anti-inflammatory effects by inhibiting pro-inflammatory cytokines.
- Antimicrobial Activity : Similar compounds have shown efficacy against various bacterial strains, suggesting potential applications in treating infections .
- CNS Activity : The piperidine moiety is often associated with central nervous system effects, potentially acting as an anxiolytic or antidepressant agent.
Case Studies and Research Findings
Several studies have explored the biological properties of related compounds, providing insights into the potential applications of this compound:
-
Study on Anti-inflammatory Effects :
- A study demonstrated that derivatives containing thiophene rings exhibited significant inhibition of inflammatory markers in vitro. This suggests that our compound may similarly reduce inflammation through similar pathways.
-
Antimicrobial Screening :
- Research involving structurally related compounds revealed effective antimicrobial activity against Gram-positive and Gram-negative bacteria. This highlights the potential for drug development targeting infectious diseases.
- CNS Activity Evaluation :
Propriétés
IUPAC Name |
N-[[1-(2-phenoxyacetyl)piperidin-4-yl]methyl]-1-thiophen-2-ylcyclopentane-1-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C24H30N2O3S/c27-22(18-29-20-7-2-1-3-8-20)26-14-10-19(11-15-26)17-25-23(28)24(12-4-5-13-24)21-9-6-16-30-21/h1-3,6-9,16,19H,4-5,10-15,17-18H2,(H,25,28) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PARJOBCANSZFQI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C1)(C2=CC=CS2)C(=O)NCC3CCN(CC3)C(=O)COC4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H30N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
426.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.













